4,6-Dimethylbenzene-1,3-disulfonamide
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Overview
Description
4,6-Dimethylbenzene-1,3-disulfonamide is an organic compound with the molecular formula C8H12N2O4S2. It belongs to the class of sulfonamides, which are characterized by the presence of the sulfonamide functional group (–SO2NH2).
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,6-dimethylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia or an amine to yield the sulfonamide .
Industrial Production Methods
Industrial production of 4,6-Dimethylbenzene-1,3-disulfonamide may involve large-scale sulfonation processes using continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylbenzene-1,3-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4,6-Dimethylbenzene-1,3-disulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dimethylbenzene-1,3-disulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chlorobenzene-1,3-disulfonamide: This compound has similar sulfonamide groups but differs in the presence of an amino and chloro substituent.
4,6-Dimethoxy-N,N’-dimethyl-1,3-benzenedisulfonamide: This compound has methoxy groups instead of methyl groups, leading to different chemical properties.
Uniqueness
4,6-Dimethylbenzene-1,3-disulfonamide is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interactions with other molecules. The presence of two methyl groups at positions 4 and 6 provides steric hindrance and electronic effects that can affect its chemical behavior compared to other sulfonamides .
Properties
IUPAC Name |
4,6-dimethylbenzene-1,3-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S2/c1-5-3-6(2)8(16(10,13)14)4-7(5)15(9,11)12/h3-4H,1-2H3,(H2,9,11,12)(H2,10,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQJWUISJISGSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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